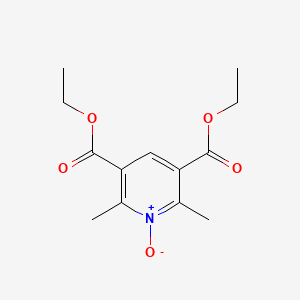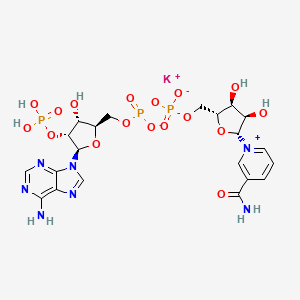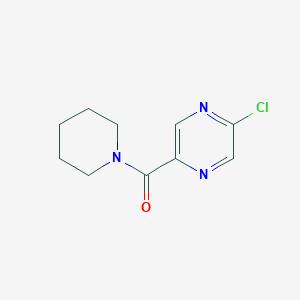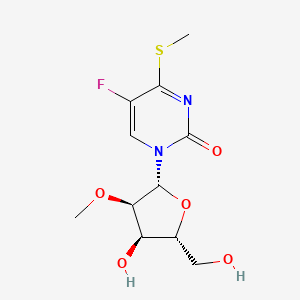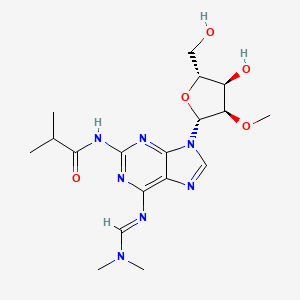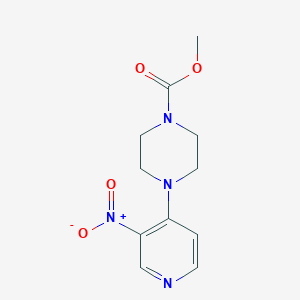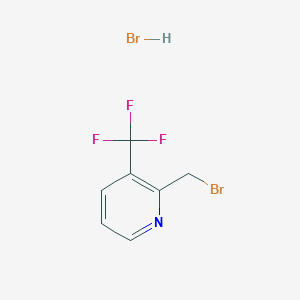
2-(Bromomethyl)-3-(trifluoromethyl)pyridine hydrobromide
描述
2-(Bromomethyl)-3-(trifluoromethyl)pyridine hydrobromide, also known as BMTP, is a synthetic compound that has a wide range of applications in scientific research. It is a white solid, soluble in water and other polar solvents. BMTP has been used as a starting material in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as an intermediate in the synthesis of heterocyclic compounds.
科学研究应用
Hyperbranched Polyelectrolytes Synthesis
A study by Monmoton et al. (2008) highlights the synthesis of hyperbranched polyelectrolytes from 3,5-bis(bromomethyl)pyridine hydrobromide. These polymers, obtained through the poly(N-alkylation) of monomers, display interesting properties due to the electron-attractive effect of pyridinium groups, which was investigated through kinetic studies and NMR spectroscopy (Monmoton et al., 2008).
Efficient Synthesis of Key Intermediates
Guo et al. (2015) reported an efficient and environmentally friendly method for synthesizing 5-methyl-3-(bromomethyl)pyridine hydrobromide, a key intermediate in producing rupatadine. This method showcases the chemical's role in streamlining the production processes of pharmaceutical compounds (Guo et al., 2015).
Advanced Materials Development
Research by Khlebnikov et al. (2018) utilized a compound similar in structure for developing trifluoromethyl-substituted aminopyrroles, employing a 2H-azirine ring expansion strategy. This approach underscores the potential of such halogenated pyridines in synthesizing novel materials with specific functional properties (Khlebnikov et al., 2018).
Molecular Chemistry and Physics Insights
Another study by Monmoton et al. (2008) delved into the polymerization of 4-bromomethylpyridine and 3-bromomethyl pyridine hydrobromides, focusing on the reaction mechanisms and the resulting poly(methylenepyridinium)s' solubility and thermal stability. This research contributes to our understanding of polymer chemistry and the influences of substituents on polymer properties (Monmoton et al., 2008).
Antimicrobial and DNA Interaction Studies
A comprehensive study by Vural and Kara (2017) on 5-Bromo-2-(trifluoromethyl)pyridine, related to the chemical , evaluated its spectroscopic properties, NLO characteristics, and interaction with pBR322 plasmid DNA, as well as its antimicrobial activities. This indicates the potential biomedical applications of similar compounds (Vural & Kara, 2017).
属性
IUPAC Name |
2-(bromomethyl)-3-(trifluoromethyl)pyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N.BrH/c8-4-6-5(7(9,10)11)2-1-3-12-6;/h1-3H,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLGKFVGHGFUTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CBr)C(F)(F)F.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-3-(trifluoromethyl)pyridine hydrobromide | |
CAS RN |
1956318-54-9 | |
| Record name | Pyridine, 2-(bromomethyl)-3-(trifluoromethyl)-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1956318-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



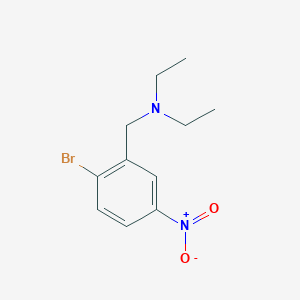
![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborole-2-yl)-5-hexylthieno[3,2-b]thiophene](/img/structure/B1448212.png)
![1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1448213.png)

![2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride](/img/structure/B1448215.png)
![Benzyl 7-(hydroxymethyl)-5,9-dioxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B1448216.png)
![2-(tert-Butoxycarbonyl)-5-(9H-fluorene-9-ylmethoxycarbonyl)-2,5-diazabicyclo[4.1.0]heptane](/img/structure/B1448217.png)
